3-bromo-2-(bromomethyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(bromomethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzene ring fused to a thiophene ring, with bromine atoms attached to the second and third positions of the thiophene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(bromomethyl)-1-benzothiophene typically involves the bromination of 2-methylbenzothiophene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of debrominated benzothiophene derivatives.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-1-benzothiophene has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers for electronic devices.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-(bromomethyl)-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms can participate in halogen bonding, which enhances the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(bromomethyl)benzothiophene
- 3-Bromo-2-(chloromethyl)benzothiophene
- 2,3-Dibromobenzothiophene
Uniqueness
3-Bromo-2-(bromomethyl)-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two bromine atoms at the 2 and 3 positions of the thiophene ring allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
503424-77-9 |
---|---|
Molecular Formula |
C9H6Br2S |
Molecular Weight |
306 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.